molecular formula C9H17N3 B2359329 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine CAS No. 956372-59-1

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine

Cat. No. B2359329
CAS RN: 956372-59-1
M. Wt: 167.256
InChI Key: YOGPVQTVMDIBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine is a unique chemical compound with the empirical formula C9H17N3. It has a molecular weight of 167.25 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string representation of this compound is Cc1nn(C)c(C)c1CCCN . This indicates that the compound has a pyrazole ring with three methyl groups attached to it, and a propylamine group attached to the pyrazole ring.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 167.25 . The InChI key for this compound is YOGPVQTVMDIBCK-UHFFFAOYSA-N .

Scientific Research Applications

Supramolecular Properties and Applications

  • The synthesis of 3-imine-3,5-dimethylpyrazole ligands, similar to the compound , and their application in creating ZnII complexes with potential in supramolecular crystal engineering due to their bonding properties and efficient preparation has been explored (Guerrero et al., 2015).

Antimicrobial Applications

  • Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, structurally related to the compound, were synthesized and found to exhibit promising antibacterial activities against certain bacterial strains (Chopde et al., 2012).

Chemical Synthesis and Reactions

  • A study on the non-catalytic alkylation of benzylamine with 1,3,5-trimethyl-1H-pyrazol-4-ylmethanol, closely related to the compound, provided insights into the formation of N-pyrazolylmethyl derivatives (Attaryan et al., 2013).

Inhibitory Effects on Blood Platelet Aggregation

  • Derivatives of 4-(1H-pyrazol-1-yl)-2-butylamine, structurally related to the compound, demonstrated an inhibitory effect on platelet aggregation in vitro, suggesting potential medical applications (Ferroni et al., 1989).

Synthesis and Antibacterial Activity

  • The synthesis of various pyrazole derivatives, which include structures analogous to the compound , and their evaluation for antibacterial activity against gram-positive and gram-negative bacteria have been reported (Aragade et al., 2012).

properties

IUPAC Name

3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7-9(5-4-6-10)8(2)12(3)11-7/h4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGPVQTVMDIBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956372-59-1
Record name 3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.